molecular formula C13H26O5Si B1208842 3-(Triethoxysilyl)propyl methacrylate CAS No. 21142-29-0

3-(Triethoxysilyl)propyl methacrylate

Cat. No.: B1208842
CAS No.: 21142-29-0
M. Wt: 290.43 g/mol
InChI Key: URDOJQUSEUXVRP-UHFFFAOYSA-N
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Description

3-(Triethoxysilyl)propyl methacrylate is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, promoting adhesion between organic polymers and inorganic materials. This compound is particularly valued for its role in enhancing the mechanical properties and durability of composite materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Triethoxysilyl)propyl methacrylate can be synthesized through the reaction of methacrylic acid with 3-(triethoxysilyl)propylamine. The reaction typically occurs in the presence of a catalyst, such as hydrochloric acid, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a consistent supply of the compound with high purity. The use of advanced purification techniques, such as fractional distillation, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Triethoxysilyl)propyl methacrylate undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.

    Polymerization: It can undergo free radical polymerization to form polymers with methacrylate backbones.

    Coupling Reactions: It acts as a coupling agent, forming covalent bonds between organic and inorganic materials.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst, such as acetic acid, at room temperature.

    Polymerization: Initiated by free radical initiators, such as benzoyl peroxide, under controlled temperature conditions.

    Coupling Reactions: Often performed in the presence of a catalyst, such as tin octoate, at elevated temperatures.

Major Products Formed

    Hydrolysis: Produces silanol groups and eventually siloxane bonds.

    Polymerization: Results in methacrylate-based polymers.

    Coupling Reactions: Forms strong covalent bonds between organic polymers and inorganic substrates.

Scientific Research Applications

3-(Triethoxysilyl)propyl methacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of hybrid organic-inorganic polymers.

    Biology: Employed in the modification of biomaterials to enhance their biocompatibility and mechanical properties.

    Medicine: Utilized in the development of dental materials and medical adhesives.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve their adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Aminopropyl)triethoxysilane
  • 3-(Glycidyloxypropyl)trimethoxysilane
  • 3-(Mercaptopropyl)trimethoxysilane

Uniqueness

Compared to similar compounds, 3-(Triethoxysilyl)propyl methacrylate offers a unique combination of properties:

  • Enhanced Adhesion : The triethoxysilyl group provides superior adhesion to inorganic substrates.
  • Versatility : The methacrylate group allows for polymerization, making it suitable for a wide range of applications.
  • Stability : The compound exhibits excellent thermal and chemical stability, making it ideal for use in harsh environments.

Properties

IUPAC Name

3-triethoxysilylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O5Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDOJQUSEUXVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

126843-37-6
Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester, homopolymer
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DSSTOX Substance ID

DTXSID2074615
Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Molecular Weight

290.43 g/mol
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Physical Description

Clear to straw-colored liquid with a mild odor; [Gelest MSDS]
Record name 3-(Triethoxysilyl)propyl methacrylate
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CAS No.

21142-29-0
Record name Methacryloxypropyltriethoxysilane
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Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Record name 3-(triethoxysilyl)propyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: TESPMA itself doesn't have a specific biological "target" in the traditional sense like a drug would. Its interactions stem from its chemical structure. The methacrylate group allows it to polymerize, forming chains, while the triethoxysilyl group enables cross-linking through hydrolysis and condensation reactions, forming a siloxane network. [, ] This dual functionality is the basis for its use in creating hybrid organic-inorganic materials. [, , , ]

A:* Molecular Formula: C12H24O5Si * Molecular Weight: 276.42 g/mol * Spectroscopic Data: Characterization often involves Infrared Spectroscopy (IR) to confirm the presence of characteristic functional groups (e.g., Si-O-Si, C=O). [, ] Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information.

A: While specific computational studies solely focused on TESPMA are not extensively discussed in the provided research, computational tools are likely used to model and predict the self-assembly behavior of block copolymers containing TESPMA. [, , , ] Molecular dynamics simulations could be employed to understand the morphology and properties of these materials.

A: The SAR discussion for TESPMA is more focused on its structure-property relationship. Modifying the length of the alkyl chain between the methacrylate and the triethoxysilyl group would likely influence the self-assembly behavior of the copolymers, affecting the resulting morphology and properties. [, , ] Similarly, altering the alkoxy groups on the silicon atom could impact the hydrolysis and condensation kinetics, potentially affecting the final material's properties.

A: TESPMA is susceptible to hydrolysis in the presence of moisture. [] Therefore, it is typically stored under anhydrous conditions. Formulation strategies are less relevant as TESPMA is not a pharmaceutical product. Its incorporation into copolymers and subsequent cross-linking enhance its stability within the final material. [, , ]

A: Alternatives to TESPMA would depend on the specific application. Other silane coupling agents with different functionalities or alkoxy groups could be considered. For instance, 3-aminopropyltriethoxysilane (APTES) is often used for surface modifications. [] The choice of an alternative would depend on factors like the desired functionality, reactivity, and compatibility with the other components of the system.

A: Recycling and waste management strategies for TESPMA-containing materials would depend on their composition and the specific applications. Given their hybrid nature, conventional recycling methods for plastics might not be suitable. Research into developing sustainable methods for recycling or upcycling such materials is crucial to minimize their environmental impact. []

A: Research involving TESPMA would necessitate access to polymer synthesis and characterization facilities. This could include equipment for controlled radical polymerization (like RAFT), techniques for material characterization (SAXS, TEM, AFM), and facilities for handling air- and moisture-sensitive chemicals. [, , , ]

A: While the provided papers don't delve into the specific history of TESPMA, its use likely gained traction alongside the increasing interest in hybrid organic-inorganic materials. The development of controlled radical polymerization techniques, like RAFT, was crucial for precisely incorporating TESPMA into block copolymers, enabling the creation of well-defined nanostructured materials. [, ]

A: TESPMA's ability to bridge the organic and inorganic realms makes it relevant to various fields. It finds applications in creating superhydrophobic surfaces [], designing responsive materials [, ], and developing advanced composites. [, ] The research often involves collaborations between polymer chemists, material scientists, and potentially experts in fields like optics or electronics, depending on the specific application.

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